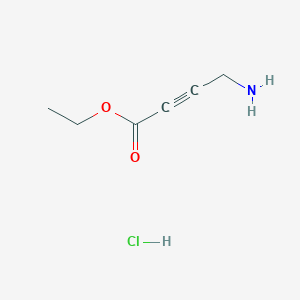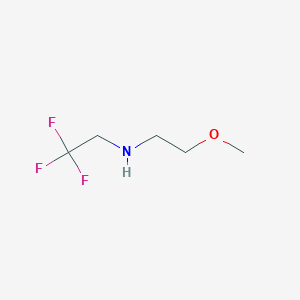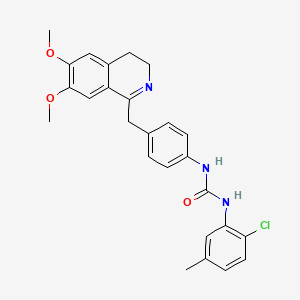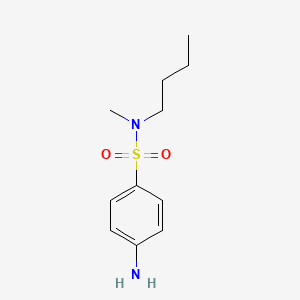
Ethyl 4-aminobut-2-ynoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-aminobut-2-ynoate hydrochloride is a research chemical . It has a molecular weight of 163.6 g/mol and a chemical formula of C6H10ClNO2 . The IUPAC name for this compound is ethyl (E)-4-aminobut-2-enoate hydrochloride .
Molecular Structure Analysis
The molecular structure of Ethyl 4-aminobut-2-ynoate hydrochloride can be represented by the SMILES notation: CCOC(=O)C#CCN.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
Ethyl 4-aminobut-2-ynoate hydrochloride has a molecular weight of 163.6 g/mol . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
1. Catalyst-Free Domino Reactions
Ethyl 4-aminobut-2-ynoate hydrochloride is utilized in catalyst-free domino reactions. Zhao et al. (2020) developed a method involving this compound to synthesize furan-2(5H)-one derivatives. These derivatives showed significant bioactivity, demonstrating 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).
2. Synthesis of Pyrimidin-4(3H)-ones
Roberts, Landor, and Bolessa (1994) reported the reaction of ethyl alka-2,3-dienoates with acetamidine, leading to the formation of pyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines. This synthesis is significant in the development of hydrochloride salts of these compounds (Roberts, Landor, & Bolessa, 1994).
3. Preparation of Tritiated Neurotransmitter Analogues
Duke et al. (1993) synthesized tritiated E- and Z-4-aminobut-2-enoic acids from methyl 4-N-phthalimidobut-2-ynoate. These acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA), crucial for neuroscience research (Duke et al., 1993).
4. Hydrostannation of Amino Acid Derivatives
Crisp and Gebauer (1997) explored the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene)aminopent-4-ynoate, leading to α-amino acid derivatives. This research contributes to the understanding of regioselective addition in organic synthesis (Crisp & Gebauer, 1997).
5. Nickel-Catalyzed Reductive Coupling
Rodrigo and Guan (2017) utilized ethyl 3-(trimethylsilyl)propiolate, a compound related to ethyl 4-aminobut-2-ynoate hydrochloride, in nickel-catalyzed reductive coupling with aldehydes. This study enhances the understanding of catalytic reactions in organic synthesis (Rodrigo & Guan, 2017).
6. [2+2]-Cycloaddition Reactions
Koldobskii et al. (2008) discovered the [2+2]-cycloaddition capabilities of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This finding is valuable for the synthesis of complex organic compounds (Koldobskii et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-aminobut-2-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINOEYWJUZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminobut-2-ynoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)





![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)
